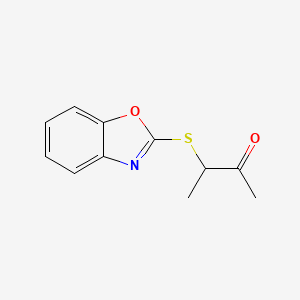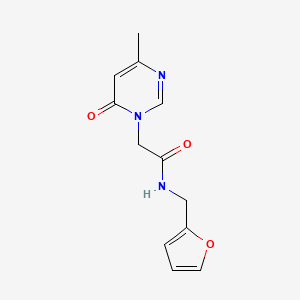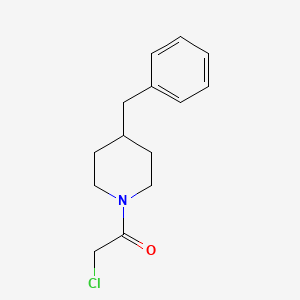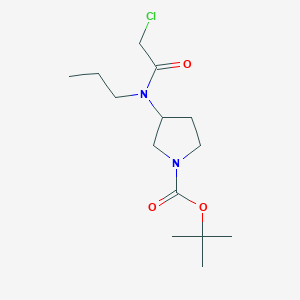
3-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one is a chemical compound with the molecular formula C₁₁H₁₁NO₂S and a molecular weight of 221.28 g/mol . This compound features a benzoxazole ring, which is a bicyclic structure consisting of a benzene ring fused to an oxazole ring. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
3-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other benzoxazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against human colorectal carcinoma cell lines.
Industry: Utilized in the development of new materials with specific biological activities.
Biochemische Analyse
Biochemical Properties
Benzoxazole derivatives, which share a similar structure, have been found to exhibit a wide range of pharmacological activities . These include antibacterial, antifungal, and anticancer activities
Cellular Effects
Given the broad range of activities exhibited by benzoxazole derivatives , it is plausible that this compound could influence various types of cells and cellular processes. It may impact cell signaling pathways, gene expression, and cellular metabolism. Specific studies on these aspects are currently lacking.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one typically involves the condensation of 2-aminophenol with various aldehydes or ketones under different reaction conditions. One common method involves the use of a catalyst such as FeCl₃ in an aerobic oxidation reaction . The reaction is carried out in a solvent like toluene at elevated temperatures (e.g., 110°C) for several hours to achieve good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on factors such as reaction time, temperature, and catalyst efficiency to maximize yield and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, FeCl₃
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wirkmechanismus
The mechanism of action of 3-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria and fungi by interfering with their cellular processes . Its anticancer activity is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole: The parent compound, known for its broad spectrum of biological activities.
2-Aryl Benzoxazole Derivatives: Synthesized from 2-aminophenol and aldehydes, these compounds exhibit various biological activities.
Benzoxazolyl-o-carboranes: Synthesized using FeCl₃-catalyzed aerobic oxidation, these compounds have unique structural features and biological activities.
Uniqueness
3-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzoxazole ring fused with a butan-2-one moiety makes it a valuable intermediate for synthesizing other biologically active compounds .
Eigenschaften
IUPAC Name |
3-(1,3-benzoxazol-2-ylsulfanyl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-7(13)8(2)15-11-12-9-5-3-4-6-10(9)14-11/h3-6,8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQPHDDEDPKYJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)SC1=NC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethylbenzamide](/img/structure/B2469973.png)
![1-(2-chlorophenyl)-3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}urea](/img/structure/B2469974.png)

![1-[bis(aziridin-1-yl)phosphanyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B2469978.png)
![N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2469980.png)


![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2469984.png)

![N'-(2,5-difluorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2469988.png)


![7-[(3,4-dichlorophenyl)methoxy]-2H-chromen-2-one](/img/structure/B2469993.png)

